An In-depth Technical Guide to 1-(hept-6-yn-1-yloxy)-3-methylbenzene: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-(hept-6-yn-1-yloxy)-3-methylbenzene: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 1-(hept-6-yn-1-yloxy)-3-methylbenzene, a bifunctional organic molecule with significant potential as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. Lacking extensive documentation in current literature, this document synthesizes established chemical principles to predict its properties, outline a robust synthetic strategy, and explore its reactivity and potential applications. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular scaffolds.
Molecular Structure and Physicochemical Profile
1-(hept-6-yn-1-yloxy)-3-methylbenzene is an aryl alkyl ether characterized by three key structural features: a terminal alkyne, a flexible seven-carbon linker, and a meta-substituted toluene (m-cresol) moiety. This unique combination offers multiple reactive sites for orthogonal chemical modifications.
Caption: Chemical structure of 1-(hept-6-yn-1-yloxy)-3-methylbenzene.
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₄H₁₈O | Based on chemical structure. |
| Molecular Weight | 202.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Predicted based on analogous aryl alkyl ethers. |
| Boiling Point | ~280-300 °C | Estimated based on similar molecular weight aryl ethers and long-chain alkynes. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The long hydrocarbon chain and aromatic ring confer significant nonpolar character. |
| Terminal Alkyne pKa | ~25 | The acidity of the terminal alkyne proton is a well-established property.[1] |
Proposed Synthesis: Williamson Ether Synthesis
The most direct and efficient route to synthesize 1-(hept-6-yn-1-yloxy)-3-methylbenzene is the Williamson ether synthesis.[2][3][4] This classical Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide.[5]
Caption: Proposed workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol outlines the synthesis starting from commercially available m-cresol and 7-bromo-1-heptyne (which can be prepared from 6-heptyn-1-ol).
-
Reaction Setup :
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (approx. 0.2 M relative to m-cresol).
-
Stir the suspension vigorously under an inert nitrogen atmosphere.
-
Add 7-bromo-1-heptyne (1.1 eq.) to the mixture via syringe.
-
-
Reaction Execution :
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the m-cresol starting material.
-
-
Workup and Isolation :
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove unreacted m-cresol), water, and brine.
-
-
Purification and Characterization :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(hept-6-yn-1-yloxy)-3-methylbenzene as a pure oil.
-
Confirm the structure and purity using NMR, IR, and mass spectrometry as detailed in the following section.
-
Predicted Spectroscopic Signature
The structural identity of 1-(hept-6-yn-1-yloxy)-3-methylbenzene can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted data below are based on established chemical shift and absorption frequency ranges for its constituent functional groups.[1][6][7][8][9][10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Values | Assignment and Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (t, 1H), δ 6.75-6.65 (m, 3H), δ 3.95 (t, 2H), δ 2.30 (s, 3H), δ 2.20 (td, 2H), δ 1.95 (t, 1H), δ 1.80 (p, 2H), δ 1.60-1.45 (m, 4H) | Aromatic protons (δ 6.6-7.2), -OCH₂- protons deshielded by oxygen (δ ~3.9), methyl group on ring (δ ~2.3), protons adjacent to alkyne (δ ~2.2), terminal alkyne proton (δ ~1.9), and alkyl chain protons (δ 1.4-1.8). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C-OAr), δ 139.0 (C-CH₃), δ 129.0 (Ar-CH), δ 121.0 (Ar-CH), δ 116.0 (Ar-CH), δ 112.0 (Ar-CH), δ 84.0 (-C≡CH), δ 68.5 (≡C-H), δ 67.5 (-O-CH₂-), δ 29.0, 28.5, 25.5 (alkyl CH₂), δ 21.5 (Ar-CH₃), δ 18.0 (alkyl CH₂) | Aromatic carbons (δ 112-159), alkyne carbons (δ 68-84), ether-linked methylene (δ ~67), and alkyl/methyl carbons (δ 18-29). |
| IR Spectroscopy (liquid film) | ~3300 cm⁻¹ (strong, sharp), ~2940, 2860 cm⁻¹ (medium), ~2120 cm⁻¹ (weak, sharp), ~1600, 1490 cm⁻¹ (medium), ~1250, 1040 cm⁻¹ (strong) | ≡C-H stretch[6][13][14], Alkyl C-H stretches, C≡C stretch[1][6], Aromatic C=C stretches, Asymmetric & Symmetric Ar-O-C stretches.[8][15][16] |
| Mass Spectrometry (EI) | m/z 202 (M⁺), 108, 107, 91 | Molecular ion (M⁺). Key fragments from cleavage beta to the ring (m/z 108, phenoxy-like fragment) and alpha to the ring (m/z 107, cresol fragment).[17][18][19][20] The tropylium ion (m/z 91) is also a likely fragment from the aromatic portion. |
Predicted Chemical Reactivity and Synthetic Applications
The dual functionality of this molecule allows for a wide range of selective transformations, making it a highly valuable synthetic intermediate.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its weakly acidic proton can be removed by a strong base to form a potent nucleophile.[1]
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new C(sp)-C(sp²) bond.[21][22][23][24] This reaction is fundamental for constructing conjugated systems found in many pharmaceuticals and electronic materials.
Exemplary Protocol: Sonogashira Coupling with 4-Iodobenzonitrile
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere, combine 1-(hept-6-yn-1-yloxy)-3-methylbenzene (1.0 eq.), 4-iodobenzonitrile (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Base Addition : Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC or GC-MS analysis indicates complete consumption of the starting alkyne.
-
Workup and Purification : After cooling, dilute the reaction mixture with diethyl ether and filter through Celite to remove catalyst residues and salts. Wash the filtrate with aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the product via column chromatography to yield the corresponding diarylalkyne.
"Click chemistry" refers to a class of highly efficient, specific, and biocompatible reactions.[25] The CuAAC reaction between a terminal alkyne and an azide forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[26] This reaction is widely used for bioconjugation, drug delivery, and materials functionalization.[27][28]
Exemplary Protocol: CuAAC with Benzyl Azide
-
Catalyst Preparation : Prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄·5H₂O (0.1 eq.) and sodium ascorbate (0.2 eq.) in a water/t-butanol solvent mixture.
-
Reaction : To the catalyst solution, add 1-(hept-6-yn-1-yloxy)-3-methylbenzene (1.0 eq.) and benzyl azide (1.0 eq.).
-
Execution : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Isolation : Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry, and concentrate. The resulting triazole product is often pure enough for subsequent use without further purification.
Reactions of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents determine the position of the incoming electrophile.[29][30][31]
-
Alkoxy Group (-O-heptynyl) : Strongly activating and ortho, para-directing due to the resonance donation of oxygen's lone pairs.
-
Methyl Group (-CH₃) : Weakly activating and ortho, para-directing due to an inductive electron-donating effect.
The combined effect of these two groups will strongly direct incoming electrophiles to the positions ortho and para to the powerful alkoxy group (positions 2, 4, and 6), with some influence from the methyl group. Position 2 (ortho to alkoxy, meta to methyl) and position 6 (ortho to both) are the most likely sites for substitution, though steric hindrance at position 2 might favor substitution at position 6.
Conclusion and Future Outlook
1-(hept-6-yn-1-yloxy)-3-methylbenzene represents a promising, yet underexplored, molecular scaffold. Its predicted properties and reactivity profile, based on foundational principles of organic chemistry, highlight its potential as a versatile building block. The terminal alkyne provides a gateway for robust and efficient coupling chemistries like Sonogashira and CuAAC, enabling its incorporation into complex molecular architectures, including polymers, probes, and drug conjugates. The aryl ether component offers a stable and lipophilic core, amenable to further functionalization via electrophilic aromatic substitution. This in-depth guide serves as a foundational resource to stimulate and support future research into the synthesis and application of this and related structures.
References
-
Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]
-
IR: alkynes. University of Calgary. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (2018). PubMed. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Alkynes. OpenOChem Learn. [Link]
-
Mass Spectrometry Fragmentation Patterns. Scribd. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. (2007). PNAS. [Link]
-
Spectroscopy of Ethers. (2025). Fiveable. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. [Link]
-
Evidence for aryl participation in mass spectrometric fragmentation processes. Sci-Hub. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
Ether Infrared spectra. Chemistry. [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. ResearchGate. [Link]
-
GCMS Section 6.13. Whitman College. [Link]
-
Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. [Link]
-
Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. The Royal Society of Chemistry. [Link]
-
The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]
-
Electronic Supplementary Material. The Royal Society of Chemistry. [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. [Link]
-
18.8 Spectroscopy of Ethers. OpenStax. [Link]
- Process for making propargyl ethers of hydroxyaromatic compounds.
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Process for making propargyl ethers of hydroxyaromatic compounds.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]
-
Synthesis of organochalcogen propargyl aryl ethers and their application in the electrophilic cyclization reaction: an efficient preparation of 3-halo-4-chalcogen-2H-benzopyrans. (2009). PubMed. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). ResearchGate. [Link]
-
Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Semantic Scholar. [Link]
-
Solved Determine whether the following 1H NMR, 13C NMR, and | Chegg.com. (2021). Chegg. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2017). Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution. 13. 1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. fiveable.me [fiveable.me]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m-Cresol (108-39-4) 13C NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. scribd.com [scribd.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. GCMS Section 6.13 [people.whitman.edu]
- 20. studylib.net [studylib.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scirp.org [scirp.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. interchim.fr [interchim.fr]
- 27. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. Aromatic Reactivity [www2.chemistry.msu.edu]
